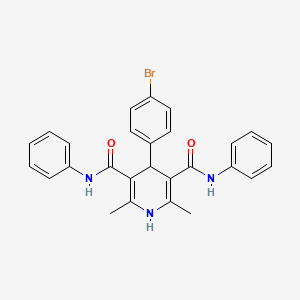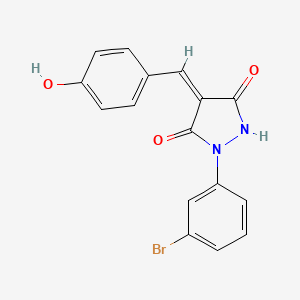![molecular formula C19H24N2O4S B11624824 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide](/img/structure/B11624824.png)
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide is a complex organic compound with a unique structure that includes aromatic rings, sulfonamide, and acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration and Reduction: Nitration of 4-methylphenyl followed by reduction to obtain 4-methylphenylamine.
Sulfonation: Sulfonation of 4-methoxybenzenesulfonyl chloride to form 4-methoxybenzenesulfonamide.
Acylation: Acylation of the intermediate compounds with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylacetanilide: Similar structure but lacks the sulfonamide group.
4-Methoxybenzenesulfonamide: Contains the sulfonamide group but lacks the acetamide group.
N-(4-Methylphenyl)acetamide: Similar but lacks the methoxybenzenesulfonamido group.
Uniqueness
2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C19H24N2O4S |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)20-19(22)13-21(16-7-5-15(3)6-8-16)26(23,24)18-11-9-17(25-4)10-12-18/h5-12,14H,13H2,1-4H3,(H,20,22) |
Clé InChI |
RBBZMUVJQXXXRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624743.png)
![methyl 4-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11624757.png)

![3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11624766.png)
![(4Z)-5-(4-chlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11624771.png)

![Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624787.png)
![N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11624789.png)

![Methyl 5-{[(2-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11624797.png)
![(2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624805.png)
![Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624812.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624829.png)
![N-(2-Ethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11624831.png)
